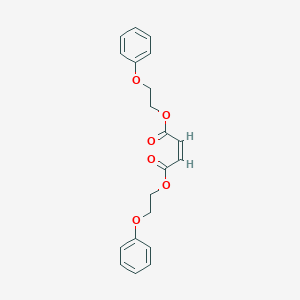

Di(phenoxyethyl) maleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di(phenoxyethyl) maleate is a diester derivative of maleic acid, where two phenoxyethyl groups are esterified to the maleic acid backbone. Maleate esters are widely used in industrial and pharmaceutical applications due to their reactivity, solubility, and compatibility with polymers. Phenoxyethyl substituents likely confer unique properties, such as enhanced thermal stability or aromatic interactions, making it suitable for specialized polymer formulations or plasticizers. Further research is required to confirm its exact synthesis, physicochemical properties, and applications.

常见问题

Basic Research Questions

Q. What are the optimal reaction parameters for synthesizing Di(phenoxyethyl) maleate via esterification?

Answer: For esterification of maleic anhydride with alcohols like phenoxyethanol, reactive distillation (RD) can enhance conversion. Key parameters include:

- Catalyst selection : Solid acid catalysts (e.g., sulfated TiO₂-ZrO₂) yield >98% maleate esters under mild conditions .

- Reactive distillation setup : Optimal RD conditions include 17 theoretical stages (3 rectifying, 7 reactive, 5 stripping), reflux ratio 0.25, and feed mole ratio 1:5 (alcohol:maleic anhydride) to maximize conversion .

- Reaction time : Maleate esters typically achieve >90% yield within 3 hours under catalytic esterification .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Combine spectroscopic and chromatographic methods:

- Spectroscopy : Use IR to confirm ester C=O stretches (~1740 cm⁻¹) and ¹H NMR to verify phenoxyethyl proton signals (δ 4.2–4.4 ppm for –OCH₂–) .

- Chromatography : HPLC (C18 column) resolves sterol maleates with baseline separation, while GC may co-elute sterols and their maleates; external standardization ensures quantification .

- Elemental analysis (EA) : Validate C/H/O ratios against theoretical values (e.g., C₃₂H₃₈O₆ for this compound) .

Q. What experimental precautions are critical for handling maleate esters in laboratory settings?

Answer:

- Ventilation : Use local exhaust in dust-prone areas to avoid inhalation .

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats prevent dermal/ocular exposure .

- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic structure differences between maleate, fumarate, and succinate influence their stability in biochemical studies?

Answer: Maleate’s cis-dicarboxylate configuration reduces stability compared to trans-fumarate due to steric strain and electronic repulsion. Spectroscopic data (e.g., XAS) show maleate dianions exhibit lower thermodynamic stability, impacting their reactivity in mitochondrial pathways . Researchers must account for isomer-specific degradation rates when designing in vitro assays .

Q. How should researchers address discrepancies in catalytic efficiency data for maleate ester synthesis?

Answer: Contradictions often arise from:

- Catalyst deactivation : Sulfated TiO₂-ZrO₂ loses activity if exposed to moisture; pre-treatment at 500°C restores acidic sites .

- Reaction conditions : Small variations in feed ratios (e.g., 1:4 vs. 1:5 alcohol:anhydride) alter yields by >10% .

- Analytical bias : Cross-validate GC/HPLC results with NMR to detect co-eluting impurities .

Q. What advanced mass spectrometry techniques distinguish this compound isomers in complex matrices?

Answer:

- MSⁿ fragmentation : Use high-resolution LC-MS/MS to differentiate cis (maleate) and trans (fumarate) isomers via diagnostic fragments (e.g., m/z 115 for maleate vs. m/z 87 for fumarate) .

- Isotopic labeling : Spike samples with deuterated standards to correct for matrix effects .

- In silico libraries : Match MSⁿ spectra to computational models (e.g., CFM-ID) for structural confirmation .

Q. How can researchers design stability studies for this compound under accelerated degradation conditions?

Answer:

- Stress testing : Expose samples to 60°C/90% humidity/4500 lux for 10 days; monitor degradation via HPLC .

- Thermal analysis : Use DSC to detect melting point shifts (indicative of polymorphic changes) and TGA to assess decomposition thresholds .

- Photostability : Store samples in amber vials under inert gas to prevent maleate isomerization .

Q. What mechanistic insights guide the use of maleate esters in modulating oxidative stress pathways?

Answer:

- Glutathione depletion : Diethyl maleate conjugates with glutathione via Michael addition, reducing cellular redox buffers. Monitor GSH/GSSG ratios with Ellman’s assay .

- Transcriptional effects : Maleates activate Nrf2/FOXO1 pathways, detectable via luciferase reporter assays .

- Dose optimization : IC₅₀ values for oxidative stress induction vary; titrate from 0.01–100 µM in cell models .

Q. Methodological Tables

Table 1. Comparative Efficacy of Analytical Techniques for Maleate Esters

Table 2. Catalytic Performance of Solid Acids in Maleate Ester Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Stability (cycles) | Reference |

|---|---|---|---|---|

| SO₄²⁻/TiO₂-ZrO₂ | 3 | 99.3 | >5 | |

| Amberlyst-15 | 6 | 85.0 | 3 | |

| H₂SO₄ (homogeneous) | 2 | 97.2 | Not reusable |

相似化合物的比较

Comparison with Similar Maleate Esters

The following comparison focuses on structurally related maleate esters, emphasizing molecular properties, synthesis, and applications.

Dimethyl Maleate

- Molecular Formula : C₆H₈O₄ .

- Molecular Weight : 144.13 g/mol.

- Physical State : Colorless liquid with a melting point of -19°C and boiling point of 200–205°C .

- Applications: Organic synthesis (dienophile in Diels-Alder reactions) . Intermediate for plastics, pigments, and pharmaceuticals .

- Safety : Classified as a hazardous liquid (UN 2810, Packing Group III) .

Diisooctyl Maleate (DOM)

- Molecular Formula : C₂₀H₃₆O₄ .

- Molecular Weight : 340.50 g/mol.

- Physical State : Slightly yellow liquid with a boiling point of 164°C at 10 mmHg .

- Applications: Comonomer in polymer synthesis (e.g., PVC plasticizers) . Solvent in coatings and adhesives.

Dibutyltin Maleate (DBTM)

- Molecular Formula : C₁₂H₂₀O₄Sn .

- Molecular Weight : 346.98 g/mol.

- Applications :

- Historical Significance: Synthesized in the 1950s, bridging inorganic and organic chemistry .

Di(2-ethylhexyl) Maleate

- Molecular Formula : C₂₀H₃₄O₄ .

- Toxic Effects: Acute toxicity in experimental studies, with neurological and pulmonary effects noted .

Mono-Polyethylene Glycol Maleate (MPEGM)

- Synthesis : Modified PEG1500 with maleic anhydride for concrete admixtures .

- Applications : Enhances workability and durability in cement formulations .

Key Comparative Analysis

Structural and Physical Properties

*Theoretical values based on phenoxyethyl substitution.

属性

CAS 编号 |

10534-77-7 |

|---|---|

分子式 |

C20H20O6 |

分子量 |

356.4 g/mol |

IUPAC 名称 |

bis(2-phenoxyethyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11- |

InChI 键 |

HRYREZUFSWGBTI-VAWYXSNFSA-N |

SMILES |

C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |

手性 SMILES |

C1=CC=C(C=C1)OCCOC(=O)/C=C\C(=O)OCCOC2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |

Key on ui other cas no. |

7596-87-4 10534-77-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。